3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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Overview
Description
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic compound characterized by its unique structure, which includes a hydroxypropyl group attached to an octadecatrienoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of 3-hydroxypropyl alcohol with (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the octadecatrienoate chain can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 3-oxopropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.
Reduction: Formation of 3-hydroxypropyl octadecanoate.
Substitution: Formation of 3-halopropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.
Scientific Research Applications
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with various molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions with biological molecules, while the octadecatrienoate chain can integrate into lipid bilayers, affecting membrane fluidity and function. These interactions can modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienamide
- 3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
Uniqueness
3-Hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its amide and acid counterparts. The ester group enhances its solubility in organic solvents and its reactivity in esterification and transesterification reactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C21H36O3 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h3-4,6-7,9-10,22H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
VWDCSTSVYSAVEP-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCCCO |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCCCO |
Origin of Product |
United States |
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